![molecular formula C15H21NO6 B2793346 N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate CAS No. 1431964-70-3](/img/structure/B2793346.png)
N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate
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Overview
Description
“N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate” is a chemical compound with the molecular formula C15H21NO6 and a molecular weight of 311.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate” can be represented by the SMILES notation: CCOC1=C(C=C(C=C1)CNCC=C)OC.C(=O)(C(=O)O)O . This notation provides a way to represent the structure using ASCII strings.Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate” are not available, it’s worth noting that reactions at the benzylic position are significant in synthesis problems. These reactions include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The molecular weight of “N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate” is 311.33 . Further physical and chemical properties are not available in the retrieved resources.properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-4-8-14-10-11-6-7-12(16-5-2)13(9-11)15-3;3-1(4)2(5)6/h4,6-7,9,14H,1,5,8,10H2,2-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHFHGQTSKJQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC=C)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-3-methoxybenzyl)prop-2-en-1-amine |
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